molecular formula C7H14N2O3S B8640692 N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide

N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide

Cat. No.: B8640692
M. Wt: 206.27 g/mol
InChI Key: RXNAAMQSJUTFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide is an organic compound with a complex structure that includes a cyano group, a methylethyl group, a methoxyethane group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide typically involves the reaction of appropriate amines with alkyl cyanoacetates. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyethane group provides additional steric and electronic effects compared to similar compounds, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

N-(2-cyanopropan-2-yl)-2-methoxyethanesulfonamide

InChI

InChI=1S/C7H14N2O3S/c1-7(2,6-8)9-13(10,11)5-4-12-3/h9H,4-5H2,1-3H3

InChI Key

RXNAAMQSJUTFMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NS(=O)(=O)CCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 10 g (0.12 mole) 2-amino-2-methyl-propionitrile and 12.1 g (0.12 mole) triethylamine in about 200 ml methylene chloride cooled by an ice bath, 18.8 g (0.12 moles) 2-methoxyethane sulfonyl chloride (the product of Example 19) in 15 ml methylene chloride were added dropwise. The reaction mixture was then stirred at room temperature over the weekend. The reaction mixture was washed three times with equal amounts (about 200 ml) water, dried over magnesium sulfate, filtered and stripped to give an oil. The oil was recrystallized from ethyl ether/petroleum ether to give 15.0 g of the above-identified product, melting point 58°-60° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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